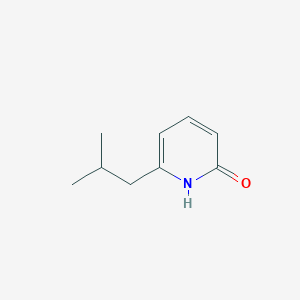
2-Oxazolecarboxylic acid hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Oxazolecarboxylic acid hydrochloride is a heterocyclic compound featuring an oxazole ring, which is a five-membered ring containing one oxygen and one nitrogen atom. This compound is of significant interest due to its diverse applications in various fields such as medicinal chemistry, organic synthesis, and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-oxazolecarboxylic acid hydrochloride typically involves the cyclization of amino alcohols with carboxylic acids. One common method includes the use of a nucleophilic attack followed by intramolecular cyclization . Another approach involves the use of tosylmethyl isocyanide (TosMIC) with aromatic aldehydes to yield oxazoles in high purity .
Industrial Production Methods: Industrial production of this compound often employs metal-free synthetic routes to avoid the drawbacks associated with metal-catalyzed reactions, such as high costs and toxicity . These methods ensure the production of the compound in an eco-friendly and cost-effective manner.
Analyse Des Réactions Chimiques
Types of Reactions: 2-Oxazolecarboxylic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: Conversion of oxazolines to oxazoles.
Substitution: Direct arylation and alkenylation of oxazoles using palladium-catalyzed reactions.
Cycloaddition: (3 + 2) cycloaddition reactions employing Cu(I) or Ru(II) as catalysts.
Common Reagents and Conditions:
Oxidation: Often involves the use of oxidizing agents such as iodine and copper nitrate.
Substitution: Utilizes palladium catalysts and phosphine ligands in polar or nonpolar solvents.
Cycloaddition: Employs copper or ruthenium catalysts under mild conditions.
Major Products: The major products formed from these reactions include various substituted oxazoles, which are valuable intermediates in organic synthesis and medicinal chemistry .
Applications De Recherche Scientifique
2-Oxazolecarboxylic acid hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Medicine: Explored for its role in drug discovery and development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of materials with specific properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of 2-oxazolecarboxylic acid hydrochloride involves its interaction with specific molecular targets and pathways. For instance, certain oxazole derivatives have been shown to inhibit prostacyclin receptors, leading to effects such as inhibition of platelet aggregation and vasodilation . The exact molecular targets and pathways can vary depending on the specific derivative and its application.
Comparaison Avec Des Composés Similaires
Oxazole: A simpler structure with similar reactivity.
Isoxazole: Contains an additional nitrogen atom, leading to different chemical properties.
Thiazole: Contains a sulfur atom instead of oxygen, resulting in distinct biological activities.
Uniqueness: 2-Oxazolecarboxylic acid hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo a variety of chemical reactions and its wide range of applications make it a valuable compound in both research and industry .
Propriétés
Formule moléculaire |
C4H4ClNO3 |
|---|---|
Poids moléculaire |
149.53 g/mol |
Nom IUPAC |
1,3-oxazole-2-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C4H3NO3.ClH/c6-4(7)3-5-1-2-8-3;/h1-2H,(H,6,7);1H |
Clé InChI |
OPWGPGNRBIJMND-UHFFFAOYSA-N |
SMILES canonique |
C1=COC(=N1)C(=O)O.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![7-methyl-1H-pyrazolo[4,3-d]pyrimidin-5-amine](/img/structure/B11924589.png)




![(1S,5S)-3-oxabicyclo[3.1.0]hexan-6-amine](/img/structure/B11924619.png)




